molecular formula C18H20N2O5S B2819337 Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 2034329-85-4

Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2819337
CAS RN: 2034329-85-4
M. Wt: 376.43
InChI Key: IAMAOSZTJTYKGM-UHFFFAOYSA-N
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Description

“Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a benzoate group, a sulfonyl group, a pyridine ring, and a piperidine ring. These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Organic Synthesis and Chemical Interactions

  • The study of chemical structures and interactions in compounds similar to "Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate" has been a focus in organic chemistry, aiming to understand their molecular conformations, stability, and synthesis pathways. For instance, the synthesis and structural analysis of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide reveals insights into sulfonamide bridging and π–π stacking interactions, which are critical for the design of compounds with specific chemical properties (Kumar et al., 2012).

Pharmacological Research

  • In pharmacological research , the metabolic fate of structurally related synthetic cannabinoid receptor agonists, such as QMMSB and QMiPSB , has been explored to identify phase I and II metabolites in vitro. This research is crucial for toxicological screenings and understanding the enzymatic pathways involved in drug metabolism, potentially guiding the development of new therapeutics (Richter et al., 2022).

Antimicrobial Applications

  • The synthesis and antimicrobial activity of new heterocycles based on sulfonyl and piperidine derivatives against various pathogens have been studied, suggesting the potential of such compounds in developing new antimicrobial agents. Compounds with piperidine derivatives have shown significant potency, which may inform the design of new drugs or protective agents for agricultural use (El‐Emary et al., 2002).

Material Science

  • In material science , the role of compounds with sulfanyl, sulfinyl, and sulfonyl groups in inducing supramolecular liquid crystal phases through intermolecular hydrogen bonding has been explored. This research could be relevant for the development of advanced materials with tailored optical and electronic properties (Naoum et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

methyl 4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-12-8-16(9-13-20)25-15-6-10-19-11-7-15/h2-7,10-11,16H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAOSZTJTYKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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